3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted thienopyrimidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Thieno[3,2-d]pyrimidine: Exhibits a broad spectrum of biological activities, including anti-inflammatory and analgesic effects
Uniqueness
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and pharmaceutical development .
Properties
CAS No. |
21004-30-8 |
---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2S/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H2,1H3,(H,8,11) |
InChI Key |
AQUZHSLZJCZNJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)SCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.